molecular formula C10H14FN3O5S B2654356 4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride CAS No. 2411243-23-5

4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride

Cat. No.: B2654356
CAS No.: 2411243-23-5
M. Wt: 307.3
InChI Key: HWYASTSMXMXJCH-UHFFFAOYSA-N
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Description

4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride is a complex organic compound that features a piperazine ring, an oxazole ring, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring through a cyclization reaction involving nitrile oxides and olefins . The piperazine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines.

    Substitution: Sulfonamides.

Scientific Research Applications

4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction disrupts the enzyme’s normal function, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

    4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.

    4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.

Uniqueness

The presence of the sulfonyl fluoride group in 4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride makes it unique compared to its analogs. The sulfonyl fluoride group is more reactive towards nucleophiles, making it a more potent enzyme inhibitor .

Properties

IUPAC Name

4-[5-(methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O5S/c1-18-7-8-6-9(12-19-8)10(15)13-2-4-14(5-3-13)20(11,16)17/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYASTSMXMXJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C(=O)N2CCN(CC2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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